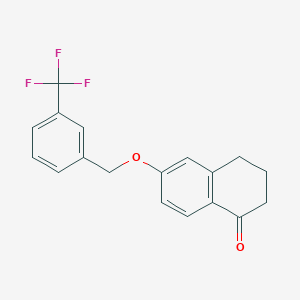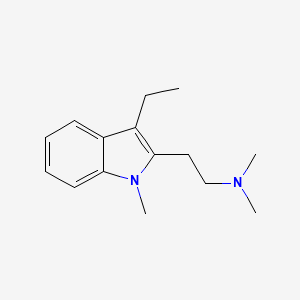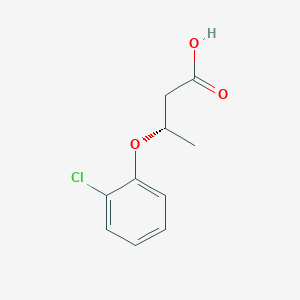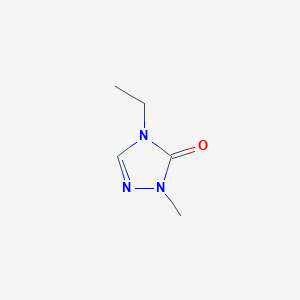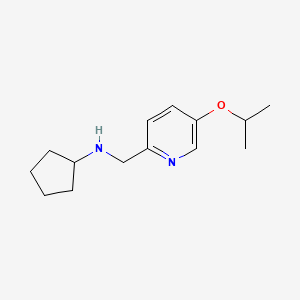
Triisopropoxyvanadium(v)oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Triisopropoxyvanadium(v)oxide is typically synthesized through the alcoholysis of vanadyl trichloride. The reaction involves vanadyl trichloride (VOCl3) and isopropyl alcohol (HOCH(CH3)2) as reactants, producing this compound and hydrochloric acid (HCl) as a byproduct . The reaction can be represented as follows: [ \text{VOCl}_3 + 3 \text{HOCH(CH}_3\text{)}_2 \rightarrow \text{VO(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} ]
Analyse Chemischer Reaktionen
Triisopropoxyvanadium(v)oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium pentoxide (V2O5).
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The isopropoxy groups can be substituted with other ligands, such as ethoxide or acetylacetonate.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triisopropoxyvanadium(v)oxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of triisopropoxyvanadium(v)oxide involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes, and modulate their activity. The specific pathways involved depend on the nature of the ligands and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Triisopropoxyvanadium(v)oxide can be compared with other vanadium alkoxides, such as vanadyl isopropoxide and vanadium ethoxide. While all these compounds serve as precursors for vanadium oxides, this compound is unique due to its specific reactivity and the nature of the isopropoxy ligands . Similar compounds include:
Vanadyl isopropoxide: VO(O-iPr)3
Vanadium ethoxide: VO(OEt)3
These compounds differ in their ligand structures and reactivity, making this compound a distinct and valuable reagent in various chemical processes .
Eigenschaften
Molekularformel |
C9H24O4V |
|---|---|
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
oxygen(2-);propan-2-ol;vanadium(2+) |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;/q;;;-2;+2 |
InChI-Schlüssel |
OMDPSZJSEZKXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[O-2].[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


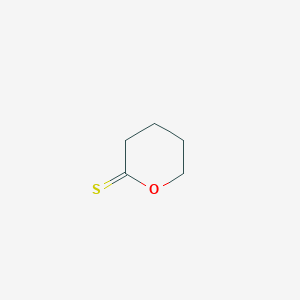
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
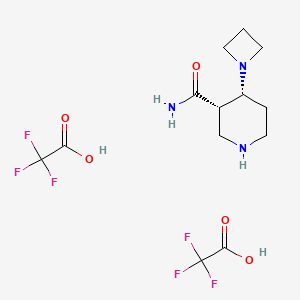
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)

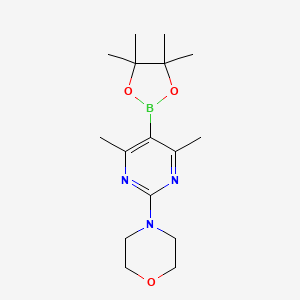
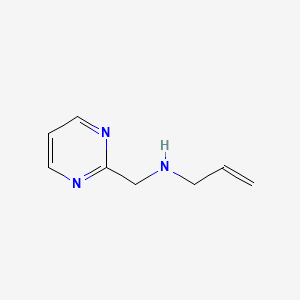
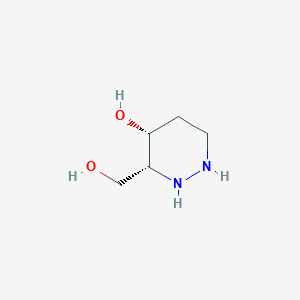
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
